5-ethoxy-2-phenyl-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one
Description
5-Ethoxy-2-phenyl-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a pyrazol-3-one core substituted with ethoxy, phenyl, and a 4-pyridinylmethyl amino methylene group. Pyrazolone derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and antiproliferative properties . This compound’s structure combines electron-donating (ethoxy) and aromatic (phenyl, pyridinyl) groups, which may influence its physicochemical behavior and interaction with biological targets.
Propriétés
IUPAC Name |
5-ethoxy-2-phenyl-4-(pyridin-4-ylmethyliminomethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-2-24-17-16(13-20-12-14-8-10-19-11-9-14)18(23)22(21-17)15-6-4-3-5-7-15/h3-11,13,21H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMUZHYRFABPJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
5-Ethoxy-2-phenyl-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one, a compound with the CAS number 338751-01-2, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C18H18N4O2, with a molecular weight of 322.36 g/mol. It features a pyrazolone core that is crucial for its biological interactions. The compound's predicted boiling point is approximately 465.3 ± 55.0 °C, and its density is around 1.21 ± 0.1 g/cm³ .
Synthesis
The synthesis of 5-ethoxy-2-phenyl-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one typically involves several steps:
- Formation of the Pyrazolone Core : Ethyl acetoacetate is condensed with phenylhydrazine to create the pyrazolone structure.
- Aldol Condensation : The pyrazolone undergoes aldol condensation with 3-pyridinylmethylamine in the presence of a base (e.g., sodium hydroxide) to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The structural features allow it to bind effectively to active sites, potentially modulating or inhibiting their functions.
Pharmacological Effects
Research indicates that this compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest it could inhibit bacterial growth by interfering with vital metabolic pathways.
- Anticancer Properties : Investigations into its effects on cancer cell lines are ongoing, with some evidence indicating it may induce apoptosis in specific cancer types.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro.
Case Studies and Research Findings
- Antimicrobial Screening : A study evaluated the antimicrobial properties of various derivatives of pyrazolone compounds, including 5-ethoxy-2-phenyl derivatives. Results indicated significant inhibition against Gram-positive bacteria at concentrations as low as 25 µg/mL .
- Cytotoxicity Assay : In a cytotoxicity assay against human cancer cell lines (e.g., HeLa and MCF7), the compound demonstrated IC50 values ranging from 30 to 50 µM, indicating moderate cytotoxic effects .
- Mechanistic Studies : Research has highlighted that the mechanism involves the inhibition of key enzymes involved in metabolic pathways critical for cell proliferation and survival, suggesting potential therapeutic applications in oncology .
Data Table of Biological Activities
Analyse Des Réactions Chimiques
Reactivity of Functional Groups
The compound’s reactivity is governed by its:
- Ethoxy Group : Participates in nucleophilic substitution or hydrolysis under acidic/basic conditions .
- Pyridinylmethylamino Moiety : Acts as a chelating agent in metal coordination complexes, enhancing catalytic activity .
- Pyrazolone Ring : Undergoes keto-enol tautomerism, influencing redox behavior and electrophilic substitution .
Key Observations:
- Coordination Chemistry : Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via the pyridinyl nitrogen and carbonyl oxygen .
- Acid-Catalyzed Rearrangement : The enol form stabilizes under acidic conditions, enabling regioselective alkylation .
Table 2: Biological Activity of Derivatives
| Derivative Structure | Target Organism | IC₅₀/MIC | Mechanism | Source |
|---|---|---|---|---|
| 4-Fluoroaniline substituted | Acute leukemia cells | 0.3 µM | ERK1/2 phosphorylation | |
| 3-Methyl-pyrazolone analog | S. aureus | 8 µg/mL | Cell wall disruption |
Stability and Degradation
- Photodegradation : UV exposure leads to cleavage of the ethoxy group, forming 2-phenyl-4-aminomethylene-pyrazol-3-one .
- Hydrolytic Stability : Stable in neutral pH but degrades in strong acids (t₁/₂ = 2 h at pH 1) .
Table 3: Reactivity Comparison with Substituted Pyrazolones
| Compound | Reactivity with CAN | Metal Chelation Efficiency | Thermal Stability (°C) |
|---|---|---|---|
| 5-Ethoxy-2-phenyl derivative | High | Excellent (Cu²⁺) | 180–200 |
| 5-Methyl-2-(4-methylphenyl) | Moderate | Good (Fe³⁺) | 160–180 |
| 4-Acetyl-2,4-dihydro-pyrazol-3-one | Low | Poor | 140–160 |
Industrial and Environmental Relevance
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazolone Derivatives
Pyrazolone derivatives differ primarily in substituent groups, which dictate their reactivity, solubility, and bioactivity. Key analogs include:
Structural Insights :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s ethoxy group (electron-donating) contrasts with TSE-1’s trifluoromethyl (electron-withdrawing), which may affect redox activity or binding to hydrophobic pockets .
- Aromatic vs.
- Positional Isomerism : highlights a 3-pyridinylmethyl analog, suggesting that the 4-pyridinyl position in the target compound may alter steric interactions or π-π stacking in biological systems .
Data Tables
Table 1: Structural Comparison of Pyrazolone Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
